molecular formula C18H34N2O6 B13914518 tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate

tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate

Cat. No.: B13914518
M. Wt: 374.5 g/mol
InChI Key: FIQAVAIXXHSDPF-BQYQJAHWSA-N
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Description

tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, a dihydroxy octenyl chain, and a carbamate functional group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate typically involves multiple steps:

    Formation of the Octenyl Chain: The octenyl chain can be synthesized through a series of reactions starting from simpler alkenes or alkynes

    Carbamate Formation: The carbamate group is introduced by reacting the appropriate amine with tert-butyl chloroformate under basic conditions.

    Coupling Reactions: The final step involves coupling the dihydroxy octenyl chain with the carbamate group using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The double bond in the octenyl chain can be reduced to form a saturated alkyl chain.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of carbamate derivatives with different substituents.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand or catalyst in various organic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.

Medicine

    Therapeutic Agents: The compound can be explored for its potential therapeutic effects in treating various diseases.

    Diagnostic Tools: It can be used in the development of diagnostic agents for detecting specific biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxyl groups and the double bond in the octenyl chain can also participate in various interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of both hydroxyl groups and a double bond in the octenyl chain, along with the carbamate group, makes this compound unique compared to other carbamates.

    Reactivity: Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution adds to its versatility.

Properties

Molecular Formula

C18H34N2O6

Molecular Weight

374.5 g/mol

IUPAC Name

tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate

InChI

InChI=1S/C18H34N2O6/c1-17(2,3)25-15(23)19-13(11-21)9-7-8-10-14(12-22)20-16(24)26-18(4,5)6/h7-8,13-14,21-22H,9-12H2,1-6H3,(H,19,23)(H,20,24)/b8-7+

InChI Key

FIQAVAIXXHSDPF-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(C/C=C/CC(CO)NC(=O)OC(C)(C)C)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CCC(CO)NC(=O)OC(C)(C)C)CO

Origin of Product

United States

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